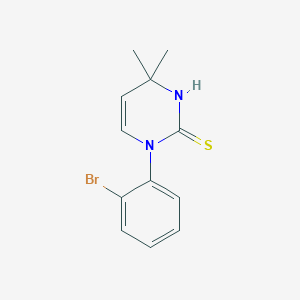

![molecular formula C19H20N2O3 B3084265 [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid CAS No. 1142211-87-7](/img/structure/B3084265.png)

[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid

概要

説明

The compound [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is an interesting molecule that combines elements from multiple domains of organic chemistry. This compound features a dihydroisoquinoline ring, an amino acid derivative, and a phenyl group, resulting in unique chemical and physical properties.

作用機序

Target of Action

The primary target of this compound is the Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .

Mode of Action

The compound interacts with its target, AKR1C3, by occupying the oxyanion hole in the enzyme . The carboxylate group of the compound occupies this region, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction results in the inhibition of AKR1C3 .

Biochemical Pathways

It is known that the compound inhibits the metabolism of a known dinitrobenzamide substrate by akr1c3 . This suggests that the compound may affect the pathways involving this substrate and AKR1C3.

Result of Action

The compound shows good cellular potency, as measured by the inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . This results in a broad rank order between enzymic and cellular activity . Amide analogues of the compound were found to be more effective than predicted by the cellular assay .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid can be accomplished via a multi-step organic synthesis. One common method involves:

Formation of the 3,4-dihydroisoquinoline nucleus: This can be achieved through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde under acidic conditions.

Acylation step: Introduction of the oxoethyl group can be done via Friedel-Crafts acylation using an acyl chloride.

Coupling with phenylaminoacetic acid: Finally, coupling the 3,4-dihydroisoquinoline derivative with phenylaminoacetic acid using a peptide coupling agent like EDCI/HOBt can yield the target compound.

Industrial Production Methods: Industrial synthesis might scale up these laboratory techniques using continuous flow reactors and more efficient catalysts to optimize yields and reduce reaction times.

化学反応の分析

Types of Reactions:

Oxidation: The dihydroisoquinoline ring can undergo oxidation to form isoquinoline derivatives.

Reduction: The compound can be reduced to more saturated derivatives.

Substitution: Functional groups attached to the aromatic phenyl ring or the isoquinoline can undergo electrophilic and nucleophilic substitutions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogenation using Pd/C catalyst or sodium borohydride (NaBH4).

Substitution: Halogens, nitrating agents, or alkylating agents for electrophilic substitution.

Major Products:

From oxidation: Isoquinoline acids.

From reduction: More saturated amino acid derivatives.

From substitution: Phenyl derivatives with varied functional groups.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of other complex molecules, especially in creating derivatives for pharmaceuticals.

Biology: This compound may act as a ligand for studying receptor binding in cells or as a precursor for bioactive molecules.

Medicine: Potential uses in the development of new drugs due to its multi-functional nature. It could serve as a scaffold for creating compounds with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: Employed in the production of specialty chemicals and advanced materials due to its versatile chemistry.

類似化合物との比較

2-Phenylaminoacetic acid: Similar structure but lacks the dihydroisoquinoline ring.

Dihydroisoquinoline derivatives: Compounds like tetrahydroisoquinoline might share the central ring but differ in substituents.

N-phenyl glycine derivatives: Similar to the amino acid backbone but with varying aromatic substitutions.

Uniqueness: [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid stands out due to the combination of the dihydroisoquinoline ring and the amino acid derivative, providing unique reactivity and the potential for diverse biological activities. This makes it a valuable candidate for developing novel pharmaceuticals and industrial chemicals.

That’s a comprehensive look at this compound

特性

IUPAC Name |

2-(N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]anilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-18(20-11-10-15-6-4-5-7-16(15)12-20)13-21(14-19(23)24)17-8-2-1-3-9-17/h1-9H,10-14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRENBRDXBUWCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CN(CC(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901156370 | |

| Record name | Glycine, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142211-87-7 | |

| Record name | Glycine, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid](/img/structure/B3084199.png)

![4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3084208.png)

![6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B3084219.png)

![[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B3084231.png)

![[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B3084234.png)

![[[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid](/img/structure/B3084241.png)

![[[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid](/img/structure/B3084243.png)

-amino]acetic acid](/img/structure/B3084246.png)

-amino]acetic acid](/img/structure/B3084250.png)

-amino]acetic acid](/img/structure/B3084261.png)

-amino]acetic acid](/img/structure/B3084268.png)